molecular formula C16H17FN8 B6439001 3-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine CAS No. 2549014-36-8

3-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine

Cat. No.: B6439001
CAS No.: 2549014-36-8
M. Wt: 340.36 g/mol
InChI Key: XETCUXKLCUEKQY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its IUPAC name. It contains a pyrimidine ring which is a six-membered ring with two nitrogen atoms, a piperazine ring which is a six-membered ring with two nitrogen atoms, and a pyrazole ring which is a five-membered ring with two nitrogen atoms . The exact 3D structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy.

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available literature. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination.

Future Directions

Given the lack of information available on this specific compound, future research could focus on elucidating its synthesis, properties, and potential applications. If it shares similar properties with related compounds, it could be of interest in the development of new drugs, particularly as a potential inhibitor of TYK2 .

Properties

IUPAC Name

3-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN8/c1-12-4-5-25(22-12)15-3-2-14(20-21-15)23-6-8-24(9-7-23)16-13(17)10-18-11-19-16/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETCUXKLCUEKQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C4=NC=NC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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